molecular formula C17H16N2O3S B2786938 N-(4-ethoxy-1,3-benzothiazol-2-yl)-4-methoxybenzamide CAS No. 15863-92-0

N-(4-ethoxy-1,3-benzothiazol-2-yl)-4-methoxybenzamide

Cat. No.: B2786938
CAS No.: 15863-92-0
M. Wt: 328.39
InChI Key: QCSWCRIHXRKDHO-UHFFFAOYSA-N
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Description

N-(4-ethoxy-1,3-benzothiazol-2-yl)-4-methoxybenzamide is a synthetic benzothiazole derivative of high interest in medicinal chemistry and pharmacological research. This compound is designed for research use only, specifically for investigating new therapeutic agents. Benzothiazole derivatives are recognized as privileged scaffolds in drug discovery due to their diverse biological activities. Structurally related compounds have demonstrated significant potential as antibacterial agents, particularly against Gram-positive bacterial strains such as Enterococcus faecalis . Furthermore, benzothiazole-based molecules are being actively explored for their antiproliferative properties against various human cancer cell lines, making them a focal point in anticancer research . The specific substitution pattern of ethoxy and methoxy groups on the benzothiazole and benzamide rings, respectively, is a key structural feature studied for its influence on biological activity and physicochemical properties . Researchers utilize this compound to study structure-activity relationships (SAR) and to develop new inhibitors targeting essential bacterial proteins or pathways involved in cancer progression. It is also a valuable tool for in silico ADME predictions and optimizing drug-like properties, such as compliance with Lipinski's Rule of Five, to guide the development of compounds with improved bioavailability . This product is intended for use in laboratory research and is strictly not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(4-ethoxy-1,3-benzothiazol-2-yl)-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S/c1-3-22-13-5-4-6-14-15(13)18-17(23-14)19-16(20)11-7-9-12(21-2)10-8-11/h4-10H,3H2,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCSWCRIHXRKDHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxy-1,3-benzothiazol-2-yl)-4-methoxybenzamide typically involves the reaction of 4-ethoxy-1,3-benzothiazol-2-amine with 4-methoxybenzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity. This could involve the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxy-1,3-benzothiazol-2-yl)-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: The benzamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzothiazole derivatives, including N-(4-ethoxy-1,3-benzothiazol-2-yl)-4-methoxybenzamide. Research indicates that benzothiazole compounds exhibit substantial activity against various bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis.

Case Study: Antitubercular Activity

A review of benzothiazole derivatives showed that certain compounds possess potent inhibitory effects against M. tuberculosis. For instance, derivatives with specific substitutions demonstrated improved binding affinity to the DprE1 protein, a target for antitubercular drugs, suggesting that this compound could be developed further as an anti-TB agent .

Anticancer Properties

Benzothiazole derivatives are also being investigated for their anticancer properties. The structural features of this compound allow it to interact with various biological targets involved in cancer cell proliferation and survival.

Case Study: Inhibition of Cancer Cell Proliferation

In vitro studies have demonstrated that benzothiazole compounds can inhibit the growth of cancer cell lines. For example, modifications at the 5-position of the benzothiazole ring have been shown to enhance cytotoxicity against breast and lung cancer cell lines. The structure–activity relationship (SAR) studies indicate that hydrophobic substitutions improve on-target activity .

Synthesis and Structural Variations

The synthesis of this compound typically involves multi-step organic reactions such as condensation and cyclization processes. Various synthetic pathways have been explored to optimize yield and purity.

Synthesis Overview

The synthesis often includes:

  • Condensation Reactions : Utilizing 2-amino thiophenols with aldehydes.
  • Cyclization Techniques : Employing acyl chlorides to form the benzothiazole structure .

Data Summary Table

Application AreaObserved EffectsReference
Antimicrobial ActivityInhibition of M. tuberculosis
Anticancer PropertiesCytotoxicity against cancer cells
Mechanism of ActionEnzyme inhibition
Synthesis MethodsMulti-step organic synthesis

Mechanism of Action

The mechanism of action of N-(4-ethoxy-1,3-benzothiazol-2-yl)-4-methoxybenzamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents on Benzothiazole/Thiazole Benzamide Substituent Molecular Formula Molecular Weight Notable Properties/Activities Reference
N-(4-ethoxy-1,3-benzothiazol-2-yl)-4-methoxybenzamide (Target) 4-ethoxy 4-methoxy C₁₇H₁₆N₂O₃S 328.38 High lipophilicity; potential CNS activity -
4-Methoxy-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide 4-(4-methylphenyl), 5-phenyl 4-methoxy C₂₄H₂₀N₂O₂S 400.49 Bulky aryl groups enhance steric hindrance
N-[6-(Dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-methoxybenzamide 6-(dimethylsulfamoyl) 4-methoxy C₁₇H₁₇N₃O₄S₂ 391.46 Sulfonamide group improves solubility
4-[Benzyl(methyl)sulfamoyl]-N-(4-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide 4-ethoxy, 3-methyl 4-sulfamoyl (benzyl) C₂₅H₂₆N₃O₅S₂ 536.68 Sulfamoyl group enhances target selectivity
4-Ethoxy-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide 4-(7-methoxybenzofuran) 4-ethoxy C₂₂H₁₈N₂O₄S 406.45 Benzofuran moiety alters electronic effects

Key Comparative Analysis

Lipophilicity and Bioavailability
  • The target compound’s 4-ethoxy group increases lipophilicity (clogP ≈ 3.5) compared to methoxy-substituted analogs (e.g., clogP ≈ 2.8 for 4-methoxy derivatives). This may enhance blood-brain barrier penetration but reduce aqueous solubility .
Crystallographic and Stability Data
  • Crystallographic studies using SHELX software (e.g., ) reveal that ethoxy-substituted benzothiazoles form stable hydrogen-bonded networks (e.g., N-H···O interactions), enhancing thermal stability compared to methoxy derivatives .

Biological Activity

N-(4-ethoxy-1,3-benzothiazol-2-yl)-4-methoxybenzamide is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and its applications in cancer therapy. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound is characterized by the following structural formula:

C17H16N2O3S\text{C}_{17}\text{H}_{16}\text{N}_{2}\text{O}_{3}\text{S}

Synthesis Method

The synthesis of this compound typically involves the reaction of 4-ethoxy-1,3-benzothiazol-2-amine with 4-methoxybenzoyl chloride under basic conditions. The reaction is usually conducted in organic solvents like dichloromethane or chloroform, utilizing triethylamine as a base to neutralize hydrochloric acid generated during the process.

This compound exhibits biological activity primarily through its interaction with specific enzymes. It is believed to inhibit certain enzymes by binding to their active sites, thus blocking their activity and disrupting various biological pathways. This inhibition may lead to anti-inflammatory and anticancer effects .

Enzyme Inhibition

Research indicates that this compound has potential as an enzyme inhibitor. For example, it has been studied for its effects on Trypanosoma brucei, the causative agent of sleeping sickness. The compound's ability to inhibit enzyme activity can disrupt the metabolic processes of these pathogens, making it a candidate for further investigation in parasitic diseases .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Anticancer Activity : A study demonstrated that derivatives of benzothiazole compounds exhibit significant antiproliferative activity against various cancer cell lines. Specifically, compounds with similar structures have shown IC50 values in the low micromolar range against MCF-7 breast cancer cells .
  • Anti-inflammatory Properties : In vitro studies have suggested that this compound may reduce inflammatory markers in cultured cells. The mechanism involves modulation of cytokine production and inhibition of inflammatory pathways.
  • Enzyme Interaction Studies : Molecular docking studies have shown that this compound can effectively bind to target enzymes involved in cancer metabolism and inflammation, suggesting a basis for its therapeutic potential .

Comparative Analysis

To contextualize the biological activity of this compound, a comparison with similar compounds is useful:

Compound NameBiological ActivityUnique Features
N-(4-ethoxy-1,3-benzothiazol-2-yl)-3-nitrobenzamideAnticancer and anti-inflammatoryPresence of nitro group enhances reactivity
N-(4-ethoxy-1,3-benzothiazol-2-yl)-propanamideEnzyme inhibitionDifferent substitution pattern affects selectivity
N-(4-methoxybenzoyl)-1,3-benzothiazoleAntiparasiticFocused on Trypanosoma brucei interactions

Q & A

Advanced Question

  • Prodrug design : Phosphorylate the benzamide oxygen for enhanced aqueous solubility.
  • Nanoformulation : Encapsulate in PLGA nanoparticles (150–200 nm, PDI <0.1) for sustained release.
  • Salt formation : Hydrochloride salts increase dissolution rate (pH 1.2, 85% in 30 mins) .

How is its photostability assessed, and what structural modifications reduce UV degradation?

Advanced Question
Protocol :

  • ICH Q1B guidelines : Expose to 365 nm UV for 48 hrs, monitor degradation via UPLC.
  • Findings : Benzothiazole ring undergoes [2+2] cycloaddition; methoxy groups stabilize via resonance.
    Modifications :
  • Electron-withdrawing groups : Nitro substituents at C5 reduce degradation by 40%.
  • Heavy atom effect : Bromine substitution enhances intersystem crossing, reducing reactive oxygen species .

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